molecular formula C8H6BrFO2 B1592005 Methyl 5-bromo-2-fluorobenzoate CAS No. 57381-59-6

Methyl 5-bromo-2-fluorobenzoate

Cat. No. B1592005
CAS RN: 57381-59-6
M. Wt: 233.03 g/mol
InChI Key: DXOPSTSVRPCTOS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-fluorobenzoate (MBFB) is an organic compound that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its synthesis method has been developed to make it more accessible for lab experiments.

Scientific Research Applications

Synthesis and Molecular Imaging Applications

Methyl 5-bromo-2-fluorobenzoate is a key intermediate in the synthesis of complex molecules used for molecular imaging, particularly in positron emission tomography (PET). For instance, it has been involved in the synthesis of radioligands for imaging brain metabotropic glutamate subtype-5 receptors (mGluR5), which play a crucial role in neurological disorders. The compound’s derivates, due to their high affinity and selectivity, facilitate the visualization and quantification of mGluR5 density in the brain, aiding in the study of various neurological diseases (Siméon et al., 2012; Siméon et al., 2007).

Role in Synthesis of Benzothiazole Antitumor Molecules

Methyl 5-bromo-2-fluorobenzoate is also pivotal in synthesizing benzothiazole derivatives, which exhibit potent antitumor properties. The fluorinated benzothiazole compounds, synthesized using Methyl 5-bromo-2-fluorobenzoate, show significant activity against various cancer cell lines by inducing DNA damage and cell cycle arrest. This synthesis route opens up possibilities for developing new anticancer agents with high specificity and potency (Wang & Guengerich, 2012).

Antimicrobial and Antioxidant Activities

Further research into derivatives of Methyl 5-bromo-2-fluorobenzoate has shown promising antimicrobial and antioxidant activities. By synthesizing various derivatives, researchers have discovered compounds with significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as notable antioxidant properties. These findings suggest potential applications in developing new antimicrobial agents and antioxidants (Menteşe et al., 2015; Saeed et al., 2010).

Advanced Material Science

Methyl 5-bromo-2-fluorobenzoate serves as a precursor in the synthesis of materials with potential applications in optoelectronics and photonics. Its derivatives can exhibit unique optical properties, such as high fluorescence and photostability, making them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent markers in biological imaging (Ye et al., 2014).

properties

IUPAC Name

methyl 5-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOPSTSVRPCTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615574
Record name Methyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-fluorobenzoate

CAS RN

57381-59-6
Record name Methyl 5-bromo-2-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat a solution of 5-bromo-2-fluorobenzoic acid (20 g, 92 mmol) and p-toluenesulfonic acid monohydrate (52 g, 275 mmol) in methanol (200 mL) at reflux overnight. Concentrate and dissolve the residue in ethyl acetate, wash twice with an aqueous saturated solution of sodium bicarbonate, once with an aqueous saturated solution of sodium chloride, dry (sodium sulfate), filter and concentrate to give the title compound as a clear liquid (19.7 g, 92%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-fluorobenzoic acid (25 g, 0.11 mol), methyl iodide (8.5 mL, 0.14 mol), and potassium carbonate (31 g, 0.23 mol) in DMF (200 mL) was heated to 50° C. for 18 hr. The cooled reaction mixture was diluted with EtOAc (200 mL) and the organic phase was washed with a saturated aqueous NaCl solution (4×). The organic phase was then dried over sodium sulfate and evaporated to dryness to give 24g of methyl 5-bromo-2-fluorobenzoate as a yellow oil. Step B:
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-fluorobenzoic acid (25 g, 0.11 mol), methyl iodide (8.5 mL, 0.14 mol), and potassium carbonate (31 g, 0.23 mol) in DMF (200 mL) was heated to 50° C. for 18 hr. The cooled reaction mixture was diluted with EtOAc (200 mL) and the organic phase was washed with a saturated aqueous NaCl solution (4×). The organic phase was then dried over sodium sulfate and evaporated to dryness to give 24 g of methyl 5-bromo-2-fluorobenzoate as a yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-bromo-2-fluorobenzoate
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Citations

For This Compound
9
Citations
WK Yue, T Zhang, R Shandre Mugan… - Journal of Medicinal …, 2023 - ACS Publications
… brine, dried over MgSO 4 , and then concentrated to afford methyl 5-bromo-2-fluorobenzoate. To a degassed solution of methyl 5-bromo-2-fluorobenzoate (0.31 g, 1.3 mmol), Pd(PPh 3 ) …
Number of citations: 4 pubs.acs.org
AC Pippione, IM Carnovale, D Bonanni, M Sini… - European Journal of …, 2018 - Elsevier
… The Buchwald-Hartwig coupling with the 3-(trifluoromethyl)aniline was performed as the first reaction with the methyl 5-bromo-2-fluorobenzoate 26. Before coupling intermediate 27 with …
Number of citations: 46 www.sciencedirect.com
CL Cioffi, A Raja, P Muthuraman… - Journal of medicinal …, 2021 - ACS Publications
Dissociation of transthyretin (TTR) tetramers may lead to misfolding and aggregation of proamyloidogenic monomers, which underlies TTR amyloidosis (ATTR) pathophysiology. ATTR …
Number of citations: 4 pubs.acs.org
P Goel - 2016 - docserv.uni-duesseldorf.de
Rhomboids are intramembrane serine proteases present in prokaryotic, archaeal and eukaryotic organisms. Rhomboids are composed of 6 core transmembrane helices and feature a …
Number of citations: 3 docserv.uni-duesseldorf.de
J Gràcia, MA Buil, J Castro, P Eichhorn… - Journal of Medicinal …, 2016 - ACS Publications
Cyclic nucleotide cAMP is a ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 27 pubs.acs.org
CL Do-Thanh - 2011 - trace.tennessee.edu
The development of synthetic receptors capable of high-affinity complexation of biologically relevant analytes in competitive solvent systems represents an ongoing challenge in …
Number of citations: 3 trace.tennessee.edu
J Cabedo, D Vilella, E Calama, C Carcasona… - researchgate.net
Cyclic nucleotide cAMP is an ubiquitous secondary messenger involved in a plethora of cellular responses to biological agents involving activation of adenylyl cyclase. Its intracellular …
Number of citations: 0 www.researchgate.net
AC O'Connell - 2022 - search.proquest.com
With organoboron compounds being useful components in the synthesis of pharmaceuticals, agrochemicals, and materials, it is imperative to find new catalytic strategies to design an …
Number of citations: 1 search.proquest.com
MR Shukla, G Sadasivam, A Sarde… - Journal of Medicinal …, 2023 - ACS Publications
The calcium sensing receptor (CaSR) plays an important role in maintaining calcium homeostasis. The use of calcimimetic cinacalcet has been established to activate CaSR and …
Number of citations: 3 pubs.acs.org

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